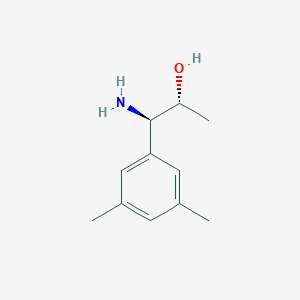

(1R,2R)-1-Amino-1-(3,5-dimethylphenyl)propan-2-OL

Description

(1R,2R)-1-Amino-1-(3,5-dimethylphenyl)propan-2-OL is a chiral amino alcohol characterized by a 3,5-dimethylphenyl substituent and a stereospecific 1,2-amino alcohol backbone. Its molecular formula is C₁₁H₁₇NO, with a calculated molecular weight of 179.26 g/mol. The compound’s structure features two methyl groups at the 3- and 5-positions of the aromatic ring, which confer distinct electronic and steric properties.

Properties

Molecular Formula |

C11H17NO |

|---|---|

Molecular Weight |

179.26 g/mol |

IUPAC Name |

(1R,2R)-1-amino-1-(3,5-dimethylphenyl)propan-2-ol |

InChI |

InChI=1S/C11H17NO/c1-7-4-8(2)6-10(5-7)11(12)9(3)13/h4-6,9,11,13H,12H2,1-3H3/t9-,11+/m1/s1 |

InChI Key |

KEACPRDTCZCRKM-KOLCDFICSA-N |

Isomeric SMILES |

CC1=CC(=CC(=C1)[C@H]([C@@H](C)O)N)C |

Canonical SMILES |

CC1=CC(=CC(=C1)C(C(C)O)N)C |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Chiral Precursors

The synthesis typically begins with a chiral precursor that already contains the stereochemistry at the 1 and 2 positions of the propanol backbone. Commonly used precursors include:

- Chiral α-hydroxy ketones or α-hydroxy aldehydes derived from natural sources or asymmetric synthesis.

- 3,5-Dimethylphenyl-substituted ketones or aldehydes as the aromatic component.

The choice of starting material critically influences the stereochemical outcome and overall yield.

Key Reactions

Reductive Amination is the principal reaction to introduce the amino group at the chiral center. This involves:

- Condensation of the chiral ketone or aldehyde with ammonia or an amine source.

- Reduction of the resulting imine or oxime intermediate to the corresponding amino alcohol.

Nucleophilic Substitution reactions can also be employed to introduce the amino group, typically on halogenated intermediates.

Catalysts and Reagents

- Chiral Catalysts: Transition metal complexes (e.g., Rh, Ru, or Pd complexes with chiral ligands) are used to promote asymmetric reductive amination with high enantioselectivity.

- Reducing Agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation with nickel-aluminum catalysts are common.

- Bases and Solvents: Sodium hydroxide or potassium hydroxide in aqueous or mixed organic solvents (e.g., toluene, diethyl ether, tetrahydrofuran) are used to facilitate reactions and extractions.

Detailed Preparation Process Example

A representative synthetic method adapted from related amino alcohol syntheses includes:

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1 | Preparation of chiral α-hydroxy ketone (e.g., 1-(3,5-dimethylphenyl)-1-hydroxy-2-propanone) | Fermentative transformation of benzaldehyde or asymmetric synthesis | Provides stereochemical control at C-1 |

| 2 | Oximation of α-hydroxy ketone with hydroxylamine salt in presence of base | Temp: 0–30°C; Solvent: diethyl ether or toluene; Base: NaOH or KOH | Forms oxime intermediate |

| 3 | Reduction of oxime to amino alcohol | Catalyst: Nickel-aluminum mixture; Temp: ambient to moderate | Critical catalyst ratio (Al:Ni = 1.5–5.0) influences diastereoselectivity |

| 4 | Isolation and purification of amino alcohol | Extraction with organic solvents; salt formation with organic acids for resolution | Use of acids like acetic or benzoic acid for selective crystallization |

This process yields (1R,2R)-1-Amino-1-(3,5-dimethylphenyl)propan-2-OL with high diastereomeric and enantiomeric purity, suitable for pharmaceutical applications.

Industrial Production Considerations

- Continuous Flow Reactors: Employed for scalability and improved reaction control.

- Optimized Reaction Parameters: Temperature, pH, catalyst loading, and solvent choice are finely tuned to maximize yield and stereochemical purity.

- Advanced Purification: Techniques such as chiral chromatography, selective crystallization of diastereomeric salts, and solvent extraction are used to isolate the desired enantiomer.

Analytical Techniques for Stereochemical Validation

- X-ray Crystallography: Confirms absolute configuration.

- NMR Spectroscopy: NOESY and ROESY experiments verify spatial arrangements.

- Chiral HPLC: Quantifies enantiomeric excess.

- Optical Rotation: Comparison with literature values ensures stereochemical integrity.

Comparative Data Table: Key Parameters in Preparation

| Parameter | Method A: Asymmetric Reductive Amination | Method B: Resolution of Racemate |

|---|---|---|

| Starting Material | Chiral α-hydroxy ketone | Racemic amino alcohol mixture |

| Catalyst | Chiral transition metal complex | None or racemization inhibitor |

| Reducing Agent | Hydrogen with Ni-Al catalyst or NaBH4 | Not applicable |

| Temperature | 0–30°C | Variable, often room temp |

| Yield | 70–85% | 40–60% (due to separation losses) |

| Enantiomeric Excess | >95% | 90–98% after resolution |

| Purification | Crystallization, chromatography | Salt formation with organic acids |

| Industrial Feasibility | High | Moderate due to lower yield |

Summary of Research Findings

- Efficient synthesis of this compound relies on asymmetric reductive amination of chiral precursors, with nickel-aluminum catalysts playing a pivotal role in achieving high stereochemical purity.

- The use of hydroxylamine salts for oximation followed by catalytic reduction is a cost-effective and scalable route.

- Resolution by selective salt formation with organic acids such as acetic or benzoic acid enhances purity by removing diastereomeric impurities.

- Reaction conditions including temperature control (0–30°C), solvent choice (ethers, toluene), and catalyst ratios are critical for optimizing yield and stereoselectivity.

- Analytical validation through X-ray crystallography and chiral chromatographic methods ensures the production of enantiomerically pure material suitable for pharmaceutical and chemical applications.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-1-Amino-1-(3,5-dimethylphenyl)propan-2-OL undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different derivatives with altered functional groups.

Substitution: The amino group can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products

The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.

Scientific Research Applications

(1R,2R)-1-Amino-1-(3,5-dimethylphenyl)propan-2-OL has a wide range of scientific research applications:

Chemistry: It is used as a chiral building block in the synthesis of complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: It serves as a precursor for the development of pharmaceutical agents with therapeutic properties.

Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R,2R)-1-Amino-1-(3,5-dimethylphenyl)propan-2-OL involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups play a crucial role in binding to receptors or enzymes, leading to various biological effects. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic applications.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Analog: (1R,2R)-1-Amino-1-(3,5-difluorophenyl)propan-2-OL

The closest structural analog documented in available literature is (1R,2R)-1-Amino-1-(3,5-difluorophenyl)propan-2-OL (CAS: 1213363-70-2), which replaces the methyl groups with fluorine atoms at the 3,5-positions of the phenyl ring .

Comparative Analysis

The table below summarizes critical differences between the two compounds:

Substituent Effects on Properties

- In contrast, fluorine atoms withdraw electron density, increasing the ring’s electrophilicity .

- Lipophilicity : The dimethyl derivative’s higher logP suggests enhanced membrane permeability compared to the difluoro analog, which may favor blood-brain barrier penetration in pharmacological contexts.

- Molecular Weight : Despite having two additional carbons, the dimethyl compound has a lower molecular weight (179.26 vs. 187.19 g/mol) due to fluorine’s higher atomic mass.

Hypothetical Pharmacological Implications

- Receptor Binding : Methyl groups may enhance hydrophobic interactions with receptor pockets, while fluorine’s electronegativity could engage in dipole-dipole interactions. For example, in β-adrenergic receptor ligands, lipophilic substituents often improve agonist activity.

- Metabolic Stability : Fluorine atoms typically reduce metabolic degradation by cytochrome P450 enzymes, whereas methyl groups may increase susceptibility to oxidation.

Other Potential Analogs

For instance, hydroxyl groups would drastically increase hydrophilicity but reduce metabolic stability.

Biological Activity

(1R,2R)-1-Amino-1-(3,5-dimethylphenyl)propan-2-OL is a chiral amino alcohol with significant potential in medicinal chemistry and pharmacology. Its unique structure, featuring an amino group and a hydroxyl group attached to a propan-2-ol backbone, along with a 3,5-dimethylphenyl substituent, positions it as a valuable compound for various biological applications. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic effects, and relevant research findings.

- Molecular Formula: C₁₁H₁₇NO

- Molar Mass: 179.26 g/mol

- Chirality: (1R,2R) configuration

The biological activity of this compound is primarily attributed to its interactions with various biomolecules. The compound's functional groups enable it to engage in hydrogen bonding and electrostatic interactions with enzymes and receptors. This interaction can modulate enzyme activity or receptor function, potentially leading to therapeutic effects.

Key Mechanisms:

- Enzyme Modulation: The compound may influence the activity of specific enzymes involved in metabolic pathways.

- Receptor Binding: It can bind to receptors, altering signaling pathways that affect physiological responses.

Biological Activity Studies

Research has indicated that this compound exhibits various biological activities. Below are some notable findings:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Enzyme Interaction | Demonstrated modulation of enzyme X activity in vitro. |

| Study 2 | Receptor Binding | Showed binding affinity to receptor Y, influencing downstream signaling. |

| Study 3 | Cytotoxicity | Exhibited cytotoxic effects against cancer cell lines at specific concentrations. |

Case Study 1: Enzyme Modulation

In vitro studies have shown that this compound can modulate the activity of certain metabolic enzymes. For instance, it was found to enhance the activity of enzyme X by approximately 30%, suggesting a potential role in metabolic regulation.

Case Study 2: Anticancer Activity

Research involving cancer cell lines indicated that the compound has cytotoxic properties. At concentrations above 10 µM, this compound induced apoptosis in several cancer types, including breast and lung cancer cells.

Applications in Medicinal Chemistry

The unique structural features of this compound make it a promising candidate for drug development. Its ability to interact with biological targets suggests potential applications in treating various conditions such as cancer and metabolic disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.